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molecular formula C14H20N2O B8692874 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine

Cat. No. B8692874
M. Wt: 232.32 g/mol
InChI Key: APYSJZRHXKSRTL-UHFFFAOYSA-N
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Patent
US07491794B2

Procedure details

1-Morpholin-4-ylmethyl-1,2,3,4-tetrahydro-isoquinoline was synthesized by a similar fashion as shown in Example 3-76a, except that in Step 1, phenethylamine was used to replace 2-(3-methoxy-phenyl)-ethylamine, and that in the first part of Step 3, morpholin was used to replace sodium methoxide as the nucleophile. The crude product was used directly in the next coupling step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.COC1C=C([CH2:18][CH2:19][NH2:20])C=CC=1.N1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1.C[O-].[Na+]>>[N:9]1([CH2:1][CH:2]2[C:3]3[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH2:18][CH2:19][NH:20]2)[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the next coupling step without further purification

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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